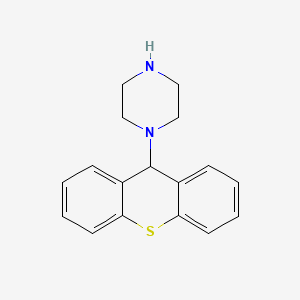

1-(9-Thioxanthenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-thioxanthen-9-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S/c1-3-7-15-13(5-1)17(19-11-9-18-10-12-19)14-6-2-4-8-16(14)20-15/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXSJLSLVOMBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2C3=CC=CC=C3SC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375270 | |

| Record name | 1-(9-Thioxanthenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-61-9 | |

| Record name | 1-(9-Thioxanthenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(9-Thioxanthenyl)piperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 1-(9-Thioxanthenyl)piperazine. This molecule, a conjugate of the privileged thioxanthene and piperazine scaffolds, presents a compelling case for investigation in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, offers a plausible synthetic route with a detailed experimental protocol, and explores its anticipated biological activities and mechanisms of action based on the well-established pharmacology of its constituent moieties. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This compound emerges from the thoughtful hybridization of two such "privileged structures": the thioxanthene core and the piperazine ring.

The thioxanthene tricycle is a sulfur-containing analog of xanthene and is structurally related to the phenothiazines.[1] This scaffold is the foundation for a class of clinically significant antipsychotic drugs, known for their ability to antagonize dopamine receptors in the central nervous system.[2] The inherent bioisosterism between thioxanthones and naturally occurring xanthones has also propelled the investigation of thioxanthene derivatives for a range of activities, including antitumor and fluorescent properties.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in a vast array of FDA-approved drugs.[3] Its unique physicochemical properties, including high polarity and the capacity for hydrogen bonding, often impart favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability. Piperazine derivatives have demonstrated a remarkable diversity of biological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[3][4]

The amalgamation of these two potent moieties in this compound suggests a molecule with a rich and multifaceted pharmacological potential, warranting a detailed exploration of its chemical and biological characteristics.

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound involves the direct attachment of a piperazine ring to the 9-position of the thioxanthene nucleus. This linkage creates a unique three-dimensional structure that dictates its interactions with biological targets.

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related analogs.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the thioxanthene rings, the methine proton at the 9-position of the thioxanthene core, and the methylene protons of the piperazine ring.

-

¹³C-NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to the aromatic carbons, the unique carbon at the 9-position, and the carbons of the piperazine ring.

-

IR Spectroscopy: The IR spectrum would likely display characteristic absorption bands for C-H stretching of the aromatic and aliphatic components, C=C stretching of the aromatic rings, and C-N stretching of the piperazine moiety.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(9H-thioxanthen-9-yl)piperazine | [5] |

| Synonyms | 9-(Piperazin-1-yl)-9H-thioxanthene | [6] |

| CAS Number | 827614-61-9 | [6] |

| Molecular Formula | C₁₇H₁₈N₂S | [6] |

| Molecular Weight | 282.41 g/mol | [6] |

| Appearance | White solid | [6] |

| Purity | 97% | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and DMSO. | [2] (inferred) |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound is the reaction of 9-chloro-9H-thioxanthene with an excess of piperazine. The use of excess piperazine serves both as a nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

Sources

- 1. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1-(9H-Thioxanthen-9-yl)piperazine | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis and Purification of 9-(Piperazin-1-yl)-9H-thioxanthene

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis and purification of 9-(Piperazin-1-yl)-9H-thioxanthene, a key heterocyclic scaffold in medicinal chemistry. The document details a robust synthetic strategy proceeding via a nucleophilic substitution pathway, including a thorough explanation of the reaction mechanism and optimization of critical process parameters. Furthermore, it presents a comparative analysis of purification methodologies, from classical acid-base extraction and recrystallization to modern chromatographic techniques. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed, actionable protocols to ensure the reliable and efficient production of this high-value compound.

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in a significant portion of approved pharmaceuticals.[1] Among these, the thioxanthene core is of particular interest due to its prevalence in compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The specific derivative, 9-(Piperazin-1-yl)-9H-thioxanthene (CAS 827614-61-9), serves as a crucial intermediate or building block in the synthesis of more complex drug candidates.[4][5][6] Its molecular structure combines the rigid, tricyclic thioxanthene framework with the versatile piperazine moiety, a common pharmacophore known to enhance aqueous solubility and provide a vector for further chemical modification.[7][8]

The successful synthesis of this target molecule hinges on a well-controlled nucleophilic substitution reaction. However, achieving high purity and yield requires a nuanced understanding of not only the primary reaction but also potential side reactions and the effective removal of process-related impurities. This guide provides a detailed walkthrough of the entire workflow, from precursor synthesis to final product characterization, emphasizing the scientific rationale behind each procedural step.

Section 1: Synthesis of 9-(Piperazin-1-yl)-9H-thioxanthene

The most direct and widely employed strategy for the synthesis of the target compound involves the nucleophilic substitution of a suitable leaving group at the 9-position of the thioxanthene ring with piperazine. The precursor of choice is typically 9-chloro-9H-thioxanthene, which can be prepared from the more common thioxanthen-9-one.

Synthetic Strategy & Mechanism

The core transformation is a classical SNAr (Nucleophilic Aromatic Substitution) type reaction, although it occurs at a benzylic-like, sp3-hybridized carbon. The piperazine acts as the nucleophile, attacking the electrophilic C9 carbon of the thioxanthene ring and displacing the chloride ion.[9]

Rationale for Reagent Stoichiometry: An excess of piperazine is strategically employed. One equivalent of piperazine acts as the nucleophile, while a second equivalent serves as an in-situ base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the nucleophilic piperazine, which would otherwise render it unreactive, and drives the reaction equilibrium towards the product.[10]

Experimental Protocols

Step 1: Preparation of the Precursor, 9-Chloro-9H-thioxanthene

-

Rationale: Thioxanthen-9-one is a common starting material but lacks a suitable leaving group for direct substitution with piperazine.[11] A two-step conversion via reduction to the alcohol followed by chlorination is an effective route. A more direct method involves the use of thionyl chloride (SOCl₂), which acts as both a reducing and chlorinating agent.

-

Protocol:

-

To a stirred suspension of thioxanthen-9-one (1.0 eq.) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂, 2.0-3.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 9-chloro-9H-thioxanthene, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 9-(Piperazin-1-yl)-9H-thioxanthene

-

Protocol:

-

Dissolve anhydrous piperazine (2.5-3.0 eq.) in a suitable aprotic solvent like toluene or acetonitrile.

-

To this solution, add a solution of crude 9-chloro-9H-thioxanthene (1.0 eq.) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After cooling, filter the reaction mixture to remove the piperazine hydrochloride salt precipitate.

-

Wash the filtrate with water to remove excess piperazine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 9-(Piperazin-1-yl)-9H-thioxanthene as a solid.

-

Synthesis Workflow Diagram

Caption: Reaction pathway for the synthesis of 9-(Piperazin-1-yl)-9H-thioxanthene.

Section 2: Purification Strategies

The crude product from the synthesis typically contains unreacted starting materials, excess piperazine, and piperazine salts. The choice of purification method depends on the scale of the reaction and the required final purity.

Impurity Profile

-

Unreacted Piperazine: Highly water-soluble, typically removed during aqueous workup.

-

Piperazine Hydrochloride: Solid precipitate, largely removed by filtration. Residual amounts are water-soluble.

-

Unreacted 9-Chloro-9H-thioxanthene: The primary organic impurity.

-

Side-products: Potential for minor dimerization or elimination products under harsh conditions.

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The choice of solvent is critical.[12]

-

Rationale: This technique exploits the differences in solubility between the desired product and impurities at different temperatures. A suitable solvent will dissolve the product and impurities when hot but will allow only the pure product to crystallize upon cooling. For basic compounds like the target molecule, recrystallization from polar protic solvents like ethanol or isopropanol is often effective.[13]

-

Step-by-Step Protocol:

-

Dissolve the crude solid in a minimal amount of hot ethanol (or an ethanol/water mixture) until fully dissolved.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol to remove residual soluble impurities.

-

Dry the purified crystals under vacuum.

-

Method 2: Flash Column Chromatography

For achieving the highest purity, especially on a smaller scale, flash column chromatography is the method of choice.[14]

-

Rationale: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[15] Since the target compound contains a basic nitrogen, streaking or poor separation can occur on standard silica gel due to strong interactions with acidic silanol groups.[12] To mitigate this, a basic modifier is added to the mobile phase.

-

Step-by-Step Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a good starting point. To prevent peak tailing, add a basic modifier, such as 1-2% triethylamine (Et₃N), to the eluent system.

-

Procedure: a. Dry-load the crude product onto a small amount of silica gel. b. Load the sample onto a pre-packed silica gel column equilibrated with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N). c. Elute the column with a gradually increasing gradient of ethyl acetate. d. Collect fractions and monitor by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

-

Comparative Analysis of Purification Methods

| Method | Purity Achieved | Yield | Scalability | Cost & Time |

| Recrystallization | Good (>98%) | Moderate-High | High | Low & Fast |

| Column Chromatography | Excellent (>99.5%) | Moderate | Low-Moderate | High & Slow |

Purification Strategy Decision Workflow

Caption: Decision tree for selecting the optimal purification strategy.

Section 3: Analytical Characterization

Rigorous analytical testing is required to confirm the identity and purity of the final compound.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis.[16][17][18]

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is common for nitrogen-containing compounds.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product, with purity typically reported as a percentage of the total peak area.

-

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra will show characteristic peaks for the aromatic protons of the thioxanthene core and the aliphatic protons of the piperazine ring.[20][21]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a suitable method, which should show a prominent [M+H]⁺ ion at m/z 283.4.

Conclusion

The synthesis and purification of 9-(Piperazin-1-yl)-9H-thioxanthene can be achieved with high efficiency and purity through a well-defined process. The key to success lies in the controlled execution of the nucleophilic substitution reaction using an excess of piperazine and the selection of an appropriate purification strategy tailored to the desired scale and purity requirements. Recrystallization offers a scalable and economical option for good purity, while column chromatography provides access to material of the highest analytical standard. The protocols and insights provided in this guide serve as a robust foundation for researchers and developers working with this important chemical entity.

References

-

Severin, G. (1987). Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples. Journal of Pharmaceutical Sciences, 76(3), 231-4. Available at: [Link]

- Martin, A. R. (1978). Process for preparing thioxanthones. U.S. Patent No. 4,101,558. Washington, DC: U.S. Patent and Trademark Office.

-

Gomes, A., et al. (2017). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 22(10), 1648. Available at: [Link]

-

Satinsky, D., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

-

Mash, E. A., et al. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. The Journal of Organic Chemistry, 66(4), 1173-1183. Available at: [Link]

-

Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography, 1(12), 18-19. Available at: [Link]

-

Belal, F., et al. (1998). Analysis of pharmaceutically important thioxanthene derivatives. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 817-830. Available at: [Link]

-

Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(16), 4983. Available at: [Link]

-

Ferlin, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6545. Available at: [Link]

-

Majumdar, S., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11, 209-242. Available at: [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry, 20(15), 4751-4759. Available at: [Link]

-

Harfenist, M., et al. (2009). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 19(14), 3957-3961. Available at: [Link]

-

K'psowa, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4699-4708. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

-

Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some n-substituted thioxanthone derivatives via schiff's base reaction. Journal of Chemical and Pharmaceutical Research, 7(11), 48-56. Available at: [Link]

-

Kouril, J. (2014). Synthesis of new piperazine derivatives. Ph.D. Thesis, Masaryk University. Available at: [Link]

- Zhang, Y., et al. (2014). Separation method of piperazine. Chinese Patent No. CN104230850A.

- Bodnar, J. A., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application No. 11/843,878.

-

Kumar, A., et al. (2020). Expanding the Scope of Chemoselective Reductive Cyclization: Synthesis of Unsubstituted 9H‐Thioxanthenes and 10‐Methyl 9,10‐Dihydroacridines and Beyond. Chemistry – An Asian Journal, 15(18), 2824-2828. Available at: [Link]

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-65. Available at: [Link]

-

Nguyen, T. A., et al. (2014). An HPLC method for the determination of thioctic acid in raw material and tablets. Archives of Pharmacal Research, 37(9), 1209-1215. Available at: [Link]

-

Guler, E., et al. (2024). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthene Derivatives. ACS Omega. Available at: [Link]

-

Tamba, A., et al. (2014). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 48(1-2), 61-68. Available at: [Link]

-

Zhao, X., et al. (2018). Supplementary Information: Deoxygenation of Sulphoxides to Sulphides with Trichlorophosphane. The Royal Society of Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega, 8(41), 38241-38251. Available at: [Link]

-

Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. ResearchGate. Available at: [Link]

-

Beyki, M. H., et al. (2016). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Available at: [Link]

-

Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

-

Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2573-2584. Available at: [Link]

-

Gasc, C. (2013). Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. Available at: [Link]

-

Lorthiois, E., et al. (1999). Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. Journal of the American Chemical Society, 121(36), 8349-8358. Available at: [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 827614-61-9 Cas No. | 1-(9H-Thioxanthen-9-yl)piperazine | Apollo [store.apolloscientific.co.uk]

- 5. 1-(9H-Thioxanthen-9-yl)piperazine | CymitQuimica [cymitquimica.com]

- 6. 1-(9-Thioxanthenyl)piperazine | 827614-61-9 [amp.chemicalbook.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. is.muni.cz [is.muni.cz]

- 11. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 18. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 19. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(9H-Thioxanthen-9-yl)piperazine (CAS 827614-61-9): A Guide to Solubility and Stability Profiling

For Immediate Release

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 1-(9H-Thioxanthen-9-yl)piperazine (CAS 827614-61-9). Recognizing the current scarcity of publicly available data for this specific molecule, this document leverages established principles of pharmaceutical sciences and the known characteristics of the broader thioxanthene class to offer a detailed, actionable strategy for researchers and drug development professionals. The protocols outlined herein are designed to generate the robust, high-quality data essential for advancing preclinical and formulation development.

Introduction: The Enigmatic Profile of 1-(9H-Thioxanthen-9-yl)piperazine

1-(9H-Thioxanthen-9-yl)piperazine is a heterocyclic compound featuring the characteristic tricyclic thioxanthene core.[1] This class of compounds has been a subject of significant interest in medicinal chemistry, with several derivatives being investigated for various therapeutic applications.[2][3] A critical challenge often encountered with thioxanthene derivatives is their typically low aqueous solubility, which can significantly impact bioavailability and therapeutic efficacy.[2][3]

As of the date of this publication, a thorough search of scientific literature and chemical databases reveals a significant gap in the characterization of 1-(9H-Thioxanthen-9-yl)piperazine. No specific experimental data on its solubility or stability has been publicly reported. Therefore, this guide serves as a proactive, experience-driven roadmap for laboratories seeking to elucidate these critical physicochemical parameters. The following sections detail the methodologies and scientific rationale for a comprehensive investigation into the solubility and stability of this compound.

Solubility Determination: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. The following protocols are designed to establish a detailed solubility profile for 1-(9H-Thioxanthen-9-yl)piperazine.

Aqueous Solubility Profiling

Given the potential for low aqueous solubility inherent to the thioxanthene class, a multi-pH solubility assessment is crucial.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers at pH values of 2.0, 4.5, 6.8, 7.4, and 9.0 to simulate the physiological pH range of the gastrointestinal tract.

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of 1-(9H-Thioxanthen-9-yl)piperazine to vials containing each of the prepared buffers.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After each time point, withdraw aliquots, and clarify by centrifugation or filtration (using a filter material validated for low compound binding).

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: Plot solubility (in mg/mL or µg/mL) as a function of pH. This profile will be critical for understanding potential absorption windows and the impact of pH on dissolution.

Diagram: Aqueous Solubility Workflow

A streamlined workflow for determining the aqueous solubility of 1-(9H-Thioxanthen-9-yl)piperazine.

Organic and Co-solvent Solubility

Understanding the solubility in organic solvents is crucial for developing purification methods and formulating non-aqueous dosage forms.

Experimental Protocol:

-

Solvent Selection: Select a range of pharmaceutically relevant organic solvents and co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

-

Isothermal Solubility Measurement:

-

Prepare saturated solutions of 1-(9H-Thioxanthen-9-yl)piperazine in each solvent at a constant temperature (e.g., 25 °C).

-

Employ the shake-flask method as described for aqueous solubility.

-

Quantify the dissolved compound concentration using a suitable analytical method (e.g., HPLC-UV).

-

-

Data Presentation: Summarize the solubility data in a table for easy comparison.

Table 1: Hypothetical Solubility Data Summary

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 25 | To be determined |

| pH 7.4 Buffer | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Propylene Glycol | 25 | To be determined |

| PEG 400 | 25 | To be determined |

| DMSO | 25 | To be determined |

Stability Profiling: Unveiling Degradation Pathways

A comprehensive stability profile is paramount for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol:

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

-

-

Sample Analysis:

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Utilize a photodiode array (PDA) detector to assess peak purity and identify any spectral changes in the degradation products.

-

If significant degradation is observed, employ mass spectrometry (LC-MS) to elucidate the structure of the degradation products.

-

Diagram: Forced Degradation Workflow

A systematic approach to forced degradation studies for 1-(9H-Thioxanthen-9-yl)piperazine.

Long-Term Stability Study

Long-term stability studies under controlled conditions are essential for determining the shelf-life of the drug substance.

Experimental Protocol:

-

Storage Conditions: Store aliquots of 1-(9H-Thioxanthen-9-yl)piperazine under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for appearance, purity (using the stability-indicating HPLC method), and the presence of any degradation products.

Scientific Integrity and Rationale

-

Expertise & Experience: The selection of the shake-flask method for solubility is based on its reputation as the "gold standard" for equilibrium solubility determination. The forced degradation conditions are chosen based on ICH guidelines and are designed to cover the most common degradation pathways encountered in pharmaceutical compounds.

-

Trustworthiness: The protocols are designed to be self-validating. For instance, in the solubility studies, sampling at multiple time points ensures that equilibrium has been reached. In the stability studies, the use of a stability-indicating method with peak purity analysis ensures that all degradation products are adequately separated and detected.

Conclusion

While specific solubility and stability data for 1-(9H-Thioxanthen-9-yl)piperazine are not yet available in the public domain, this guide provides a robust and scientifically sound framework for their determination. By following these detailed protocols, researchers can generate the critical data needed to advance the development of this promising compound, ensuring a thorough understanding of its physicochemical properties.

References

-

Al-Obaid, A. M., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega. [Link]

-

National Center for Biotechnology Information. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. PubMed Central. [Link]

-

Wikipedia. Thioxanthene. Wikipedia, The Free Encyclopedia. [Link]

Sources

Potential therapeutic applications of thioxanthene piperazine derivatives

An In-depth Technical Guide to the Therapeutic Applications of Thioxanthene Piperazine Derivatives

Executive Summary

Thioxanthene piperazine derivatives represent a cornerstone class of typical antipsychotics, distinguished by a unique chemical architecture that combines the tricyclic thioxanthene nucleus with a functional piperazine side chain. This fusion yields compounds with potent central nervous system activity, primarily through the antagonism of dopamine D2 receptors. For decades, agents such as flupentixol, zuclopenthixol, and thiothixene have been mainstays in the management of schizophrenia and other psychotic disorders, effectively mitigating positive symptoms like hallucinations and delusions.[1][2][3] The development of long-acting injectable formulations has further solidified their clinical utility by addressing the critical issue of patient non-adherence.[4] Beyond their established role in psychiatry, emerging research is uncovering a broader therapeutic potential for this scaffold, with investigations into their applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7] This guide provides a comprehensive technical overview of the chemistry, mechanism of action, established clinical applications, and burgeoning therapeutic frontiers of thioxanthene piperazine derivatives for researchers and drug development professionals.

The Convergence of Two Privileged Scaffolds

The therapeutic success of this drug class is not accidental; it arises from the synergistic combination of two "privileged structures" in medicinal chemistry: the thioxanthene core and the piperazine moiety.

-

The Thioxanthene Core: This tricyclic system is structurally analogous to the phenothiazines, a foundational class of antipsychotics.[2] The key distinction is the replacement of the nitrogen atom at position 10 in phenothiazines with a carbon atom, which forms a double bond to the alkyl side chain.[1][2] This structural modification significantly influences the molecule's conformational flexibility and receptor interaction profile. The potency and neuroleptic activity of thioxanthenes are heavily dependent on substitutions at the 2-position of the ring system and the geometric isomerism (Z- or E-) of the side chain, with the Z-isomers generally exhibiting greater neuroleptic activity.[5]

-

The Piperazine Moiety: The piperazine ring is a ubiquitous scaffold in drug discovery, particularly for agents targeting the central nervous system.[8][9] Its two nitrogen atoms provide key points for substitution, allowing for the fine-tuning of pharmacological properties. The piperazine group can influence a molecule's basicity, polarity, and ability to cross the blood-brain barrier, while also serving as a versatile linker to engage with biological targets.[10] In many CNS drugs, it is essential for anchoring the molecule to specific receptors.[11][12]

The combination of the rigid, lipophilic thioxanthene core with the flexible, basic piperazine side chain creates a molecule with the ideal physicochemical properties to antagonize key neurotransmitter receptors in the brain.

Core Mechanism of Action: Dopaminergic and Multi-Receptor Modulation

The primary therapeutic effect of thioxanthene piperazine derivatives in psychosis is achieved through a multi-receptor engagement strategy, dominated by the blockade of dopaminergic pathways.

Primary Target: Dopamine D2 Receptor Antagonism

The cornerstone of the antipsychotic action of this class is the potent antagonism of dopamine D2 receptors, particularly within the mesolimbic pathway of the brain.[5][13] The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic transmission in this region contributes to the positive symptoms of the disorder.[3][14] By blocking these postsynaptic D2 receptors, thioxanthene piperazines inhibit the downstream signaling cascade, reducing the excessive dopaminergic activity and thereby alleviating symptoms like hallucinations and delusions.[3][4][15]

Figure 1: Simplified signaling pathway of D2 receptor antagonism.

Secondary Receptor Interactions

While D2 blockade is paramount, the clinical profile of these drugs is shaped by their affinity for other receptors. This multi-target engagement contributes to both therapeutic nuances and the characteristic side-effect profile.

-

Dopamine D1 Receptors: Many derivatives, like flupentixol and zuclopenthixol, also block D1 receptors with significant affinity.[16][17] The clinical consequence of D1 antagonism is less understood than D2 but is thought to contribute to the overall antipsychotic effect.

-

Serotonin 5-HT2 Receptors: Antagonism at 5-HT2 receptors is a feature of many atypical antipsychotics and is also present in thioxanthenes like flupentixol and thiothixene.[4][16][18] This action may help mitigate some negative symptoms and reduce the risk of extrapyramidal side effects (EPS).

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[5][16]

-

Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects observed with some of these agents.[14][18]

The variation in affinity for this array of secondary receptors explains the subtle but clinically meaningful differences between individual drugs in this class.

Established Therapeutic Applications: Management of Psychotic Disorders

The primary and FDA-approved indication for thioxanthene piperazine derivatives is the symptomatic management of psychotic disorders, most notably schizophrenia.[19][20] They are effective in treating acute psychotic episodes and are crucial for long-term maintenance therapy to prevent relapse.[19]

| Drug | Primary Indication(s) | Receptor Binding Profile (Key Targets) | Common Formulations | Noteworthy Clinical Characteristics |

| Flupentixol | Schizophrenia, other psychoses.[1] | Potent D1 and D2 antagonist; also 5-HT2 and α1 antagonist.[16][17] | Oral tablets, long-acting depot injection (decanoate).[4][21] | Possesses antidepressant and anxiolytic effects at low doses.[5][22] |

| Zuclopenthixol | Schizophrenia, acute psychosis, bipolar mania.[15][16] | Potent D1 and D2 antagonist; also 5-HT2 and α1 antagonist.[16] | Oral tablets, short-acting (acuphase) and long-acting depot injections.[16] | The acuphase formulation is particularly useful for acute sedation of agitated psychotic patients.[16] |

| Thiothixene | Schizophrenia.[19][23] | Potent D2 antagonist; also interacts with 5-HT2 receptors.[3][18][24] | Oral capsules.[24] | Effective for withdrawn, apathetic schizophrenia, as well as delusions and hallucinations.[19] |

A major advancement in the clinical application of these drugs has been the development of long-acting injectable (LAI) or "depot" formulations, such as flupentixol decanoate and zuclopenthixol decanoate.[4][25] These formulations involve esterifying the drug, which is then administered intramuscularly. The ester is slowly hydrolyzed in vivo, releasing the active drug over a period of two to four weeks.[4] This strategy dramatically improves treatment adherence for patients who struggle with daily oral medication, thereby reducing relapse rates.[16]

Experimental Protocols for Preclinical Evaluation

The characterization of novel thioxanthene piperazine derivatives relies on a standardized set of preclinical assays to determine their pharmacological profile.

In Vitro Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor (e.g., Dopamine D2).

Causality: This assay is foundational. A compound's affinity for the D2 receptor is a primary predictor of its potential antipsychotic potency. By quantifying this interaction, we can rank compounds and establish a core component of their mechanism of action before moving to more complex biological systems.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer to lyse the cells and release membranes.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the prepared cell membranes, a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of the test compound.

-

To determine non-specific binding, include wells containing a high concentration of a known, non-labeled D2 antagonist (e.g., haloperidol).

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with cold assay buffer to remove any remaining unbound ligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental workflow for a radioligand binding assay.

Emerging and Potential Therapeutic Applications

While firmly established as antipsychotics, the unique pharmacology of thioxanthene piperazine derivatives has prompted investigation into other therapeutic areas. The ability to modulate multiple CNS and peripheral targets opens avenues for repurposing and new drug discovery.

| Potential Application | Rationale / Mechanism | Key Findings / Representative Compounds |

| Antidepressant / Anxiolytic | At low doses, presynaptic D2 autoreceptor blockade may increase dopamine release. 5-HT2 antagonism may also contribute.[5][22] | Flupentixol has been investigated for mild to moderate depression, showing a rapid onset of action.[17] |

| Anticancer | The piperazine moiety is a "privileged scaffold" in many kinase inhibitors.[10] Some derivatives show cytotoxic effects against cancer cell lines.[6][7] | Novel synthesized piperazine derivatives have shown dose-dependent growth inhibition of HepG2 (liver cancer) cells.[7] |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines like TNF-α and reduction of nitrite production in cellular models.[7] | Novel piperazine derivatives demonstrated significant inhibition of TNF-α generation in lipopolysaccharide-stimulated macrophages.[7] |

| Antimicrobial | Thioxanthenes have shown activity against various bacteria, including slow-growing mycobacteria.[5] | Chlorprothixene and isomers of flupentixol and clopenthixol have demonstrated activity against M. tuberculosis.[5] |

| Radioprotective | Novel piperazine derivatives have shown the ability to mitigate radiation-induced DNA damage and improve cell survival post-irradiation.[26] | Certain 1-(2-hydroxyethyl)piperazine derivatives showed superior safety and radioprotective efficacy compared to the standard agent, amifostine.[26] |

Synthesis and Chemical Development

The synthesis of thioxanthene piperazine derivatives typically involves a multi-step process focused on constructing the tricyclic core and subsequently attaching the piperazine side chain.

General Synthetic Strategy

A common approach involves the condensation of a thioxanthone derivative with a Grignard reagent derived from the desired piperazine side chain, followed by dehydration to form the critical double bond.

Causality: This convergent strategy is efficient because it allows for the late-stage introduction of the complex piperazine side chain. This means that a common thioxanthone intermediate can be used to generate a library of different final compounds by simply varying the Grignard reagent, facilitating structure-activity relationship (SAR) studies.

Illustrative Protocol (Conceptual):

-

Thioxanthone Synthesis: Prepare the substituted 2-position thioxanthone core, often via cyclization of a relevant thiosalicylic acid derivative with a substituted benzene.

-

Grignard Reagent Preparation: Prepare the Grignard reagent from a haloalkyl-piperazine derivative (e.g., 1-(3-chloropropyl)-4-methylpiperazine) by reacting it with magnesium turnings in an anhydrous ether solvent like THF.

-

Condensation: Add the prepared Grignard reagent to a solution of the thioxanthone intermediate. This results in a nucleophilic attack on the carbonyl carbon, forming a tertiary alcohol.

-

Dehydration: Treat the tertiary alcohol with a strong acid (e.g., HCl in ethanol) and heat. This eliminates a molecule of water, creating the exocyclic double bond that connects the tricyclic system to the side chain.

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization to yield the desired thioxanthene piperazine derivative.

Figure 3: General synthetic workflow for thioxanthene piperazine derivatives.

Future Directions and Conclusion

The thioxanthene piperazine scaffold, while mature in its application as a typical antipsychotic, remains a fertile ground for drug discovery. Future research is focused on several key areas:

-

Improving Selectivity: Designing next-generation analogues that retain potent D2/5-HT2 antagonism while minimizing off-target effects at adrenergic and histaminic receptors could lead to antipsychotics with fewer side effects like sedation and hypotension.

-

Exploring Atypical Properties: Fine-tuning the D2/5-HT2A affinity ratio is a classic strategy in developing "atypical" antipsychotics. Applying this principle to the thioxanthene core could yield novel compounds with an improved risk-benefit profile, particularly concerning metabolic side effects and EPS.

-

Systematic Exploration of New Therapeutic Areas: The preliminary findings in oncology, inflammation, and infectious diseases warrant more systematic investigation. Creating focused libraries of derivatives and screening them against relevant targets in these areas could unlock entirely new clinical applications for this versatile chemical class.

References

-

Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

Wikipedia. (n.d.). Zuclopenthixol. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Tiotixene. Retrieved January 2, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flupentixol decanoate?. Retrieved January 2, 2026, from [Link]

-

MedCentral. (n.d.). Thiothixene: uses, dosing, warnings, adverse events, interactions. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Flupentixol. Retrieved January 2, 2026, from [Link]

-

MIMS Philippines. (n.d.). Flupentixol: Uses, Dosage, Side Effects and More. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Thioxanthenes. Encyclopedia. Retrieved January 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved January 2, 2026, from [Link]

-

MentalHealth.com. (n.d.). Flupenthixol. Retrieved January 2, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flupentixol Hydrochloride?. Retrieved January 2, 2026, from [Link]

-

GoodRx. (n.d.). Thiothixene (Navane): Uses, Side Effects, Dosage & More. Retrieved January 2, 2026, from [Link]

-

MyHealth Alberta. (n.d.). Zuclopenthixol Decanoate - Injection. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Thioxanthene. Retrieved January 2, 2026, from [Link]

-

MentalHealth.com. (n.d.). Zuclopenthixol. Retrieved January 2, 2026, from [Link]

-

Patsnap Synapse. (2024). What is Zuclopenthixol Hydrochloride used for?. Retrieved January 2, 2026, from [Link]

-

Drugs.com. (2025). Thiothixene Monograph for Professionals. Retrieved January 2, 2026, from [Link]

-

YouTube. (2025). Pharmacology of Thiothixene ; Phamacokinetics, Mechanism of Action, Uses, Effects. Retrieved January 2, 2026, from [Link]

-

Psychotropics A-Z. (n.d.). Zuclopenthixol | Clopixol – Typical (First-Generation) Antipsychotic. Retrieved January 2, 2026, from [Link]

-

Molbank, M. D., et al. (2017). A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. PMC. Available at: [Link]

-

Mini Reviews in Medicinal Chemistry. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link]

-

Fundamental & Clinical Pharmacology. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Drugs.com. (n.d.). List of Thioxanthenes. Retrieved January 2, 2026, from [Link]

-

Patsnap Synapse. (2024). What is Thiothixene used for?. Retrieved January 2, 2026, from [Link]

-

Rasayan Journal of Chemistry. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved January 2, 2026, from [Link]

-

DeRuiter, J. (2001). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Retrieved January 2, 2026, from [Link]

-

Kumar, A., et al. (2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PubMed Central. Available at: [Link]

-

Stankevicius, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available at: [Link]

-

Journal of Heterocyclic Chemistry. (2019). Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2016). Piperazine derivatives for therapeutic use: A patent review (2010-present). Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 2, 2026, from [Link]

-

Anticancer Agents in Medicinal Chemistry. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Thiothixene?. Retrieved January 2, 2026, from [Link]

-

Expert Opinion on Therapeutic Patents. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available at: [Link]

-

Beni-Suef University Journal of Basic and Applied Sciences. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

-

ResearchGate. (n.d.). The design of new benzothiophenylpiperazine derivatives. Retrieved January 2, 2026, from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. Retrieved January 2, 2026, from [Link]

Sources

- 1. Thioxanthenes | Encyclopedia MDPI [encyclopedia.pub]

- 2. Thioxanthene - Wikipedia [en.wikipedia.org]

- 3. What is Thiothixene used for? [synapse.patsnap.com]

- 4. What is the mechanism of Flupentixol decanoate? [synapse.patsnap.com]

- 5. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drugs.com [drugs.com]

- 14. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]

- 15. mentalhealth.com [mentalhealth.com]

- 16. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 17. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 19. medcentral.com [medcentral.com]

- 20. medworksmedia.com [medworksmedia.com]

- 21. mims.com [mims.com]

- 22. mentalhealth.com [mentalhealth.com]

- 23. Tiotixene - Wikipedia [en.wikipedia.org]

- 24. goodrx.com [goodrx.com]

- 25. Zuclopenthixol Decanoate - Injection [myhealth.alberta.ca]

- 26. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Among the diverse heterocyclic scaffolds, the benzimidazole core is a recurring motif in a multitude of pharmacologically active agents and functional materials. This guide provides an in-depth technical overview of the spectroscopic properties of a key derivative, 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole. The strategic incorporation of a 4-chlorobenzylthio substituent onto the 2-position of the benzimidazole ring system introduces unique electronic and steric features that can significantly influence its biological activity and material properties.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical and insightful resource for laboratory applications.

Molecular Structure and Spectroscopic Overview

The structure of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole comprises three key components: the benzimidazole bicyclic system, a flexible thioether linkage, and a para-substituted chlorobenzyl group. Each of these fragments contributes distinct and predictable signals in various spectroscopic analyses. Understanding these contributions is fundamental to confirming the identity and purity of the synthesized compound.

Caption: Molecular structure of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the benzimidazole, methylene, and chlorobenzyl protons. The exact chemical shifts can vary slightly depending on the solvent used, but the relative positions and coupling patterns are highly informative.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (imidazole) |

| ~7.50 - 7.60 | m | 2H | H-4, H-7 (benzimidazole) |

| ~7.30 - 7.40 | d, J ≈ 8.4 Hz | 2H | H-2', H-6' (chlorobenzyl) |

| ~7.25 - 7.35 | d, J ≈ 8.4 Hz | 2H | H-3', H-5' (chlorobenzyl) |

| ~7.10 - 7.20 | m | 2H | H-5, H-6 (benzimidazole) |

| ~4.50 | s | 2H | S-CH₂ |

Interpretation and Rationale:

-

The N-H proton of the benzimidazole ring is expected to appear as a broad singlet at a downfield chemical shift (~12.5 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

-

The aromatic protons of the benzimidazole ring typically appear as two multiplets, corresponding to the A'B'B'X' spin system. The protons at positions 4 and 7 are generally more deshielded than those at positions 5 and 6.

-

The protons of the 4-chlorobenzyl group exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine atom (H-3' and H-5') are expected to be slightly more shielded than the protons ortho to the methylene group (H-2' and H-6').

-

The **methylene protons (S-CH₂) ** are anticipated to resonate as a sharp singlet around 4.50 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C2 (C=N) |

| ~143.0 | C8/C9 |

| ~136.0 | C1' |

| ~132.0 | C4' |

| ~130.0 | C2'/C6' |

| ~128.5 | C3'/C5' |

| ~122.0 | C5/C6 |

| ~115.0 | C4/C7 |

| ~35.0 | S-CH₂ |

Interpretation and Rationale:

-

The C2 carbon of the benzimidazole ring, being part of the C=N-S system, is expected to be the most downfield signal in the aliphatic region.

-

The aromatic carbons of the benzimidazole and chlorobenzyl rings resonate in the typical range of 110-150 ppm. The carbons directly attached to heteroatoms (N and Cl) and the quaternary carbons will have distinct chemical shifts.

-

The **methylene carbon (S-CH₂) ** is expected to appear in the upfield region of the spectrum, around 35.0 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

-

Set the spectral width to cover the range of 0-160 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₂) |

| ~1620 | Medium | C=N stretch (imidazole) |

| ~1450 | Strong | C=C stretch (aromatic rings) |

| ~1270 | Medium | C-N stretch |

| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

| ~1090 | Strong | C-Cl stretch |

| ~700 | Weak | C-S stretch |

Interpretation and Rationale:

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the existence of both sp² and sp³ hybridized C-H bonds.

-

The C=N stretching vibration is characteristic of the imidazole ring.

-

The strong absorptions in the 1600-1450 cm⁻¹ region are typical for aromatic C=C stretching .

-

The C-Cl stretching vibration gives a strong band in the fingerprint region.

-

The C-S stretching vibration is often weak and can be difficult to assign definitively.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Use the solid sample directly for Attenuated Total Reflectance (ATR)-FTIR spectroscopy, or prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 274/276 | High | [M]⁺ (Molecular ion) |

| 149 | High | [C₇H₅N₂S]⁺ |

| 125/127 | Very High | [C₇H₆Cl]⁺ (chlorotropylium ion) |

| 90 | Medium | [C₇H₆]⁺ |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) is expected at m/z 274, with an isotopic peak at m/z 276 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.

-

A major fragmentation pathway involves the cleavage of the S-CH₂ bond.

-

The base peak is likely to be the chlorotropylium ion at m/z 125/127, formed by the fragmentation of the chlorobenzyl moiety.

-

Another significant fragment at m/z 149 corresponds to the benzimidazole-2-thiol radical cation.

Caption: Predicted mass fragmentation pathway for the target molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this and related benzimidazole derivatives. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and advancing research in medicinal chemistry and materials science.

References

While a dedicated public repository of all spectroscopic data for 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole was not identified, the interpretations and predictions in this guide are based on established principles of spectroscopy and data from closely related compounds found in the following and similar resources:

-

PubChem: An open chemistry database at the National Institutes of Health (NIH). While a specific entry for the target compound with full spectroscopic data was not found, data for related structures such as 2-(benzylthio)benzimidazole (CID 416770) and 2-(4-chlorophenyl)benzimidazole (CID 759417) are available and were used for comparative analysis. [Link]

-

NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology that includes IR and mass spectra for many compounds, including the parent 1H-Benzimidazole. [Link]

-

ResearchGate and Scientific Publications: Various research articles describe the synthesis and characterization of benzimidazole derivatives. For instance, articles on the synthesis and biological evaluation of substituted benzimidazoles often include spectroscopic data (IR, NMR, and MS) in their experimental sections, which provide valuable contextual information. An example includes research on the anticorrosion performance of related compounds. [Link]

Biological Activity Screening of Novel 1-(9-Thioxanthenyl)piperazine Analogs

An In-Depth Technical Guide

Introduction: A Tale of Two Scaffolds

The confluence of distinct, pharmacologically active scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide focuses on the strategic screening of novel analogs combining the thioxanthene core with a piperazine moiety. The rationale for this exploration is grounded in the well-documented, yet diverse, biological profiles of each component.

The thioxanthene tricycle, a sulfur-containing isostere of the xanthene nucleus, is a privileged structure. Its derivatives have demonstrated a remarkable spectrum of activities, including potent antitumor, antimicrobial, and neuroleptic properties.[1][2] Structurally, thioxanthenes are closely related to the phenothiazines, a class of drugs renowned for their antipsychotic effects.[3] This relationship is primarily defined by the replacement of the phenothiazine nitrogen atom with a carbon, a modification that subtly alters the molecule's conformation and electronic properties.[3] The therapeutic efficacy of neuroleptic thioxanthenes, such as flupenthixol and thiothixene, is largely attributed to their antagonism of dopamine D2 receptors in the central nervous system.[3][4]

Complementing the thioxanthene core is the piperazine ring, one of the most ubiquitous heterocycles in drug discovery. Piperazine derivatives are integral to numerous approved drugs, particularly those targeting the central nervous system.[5][6] Their prevalence stems from their ability to serve as a versatile linker and to present substituents in a defined spatial orientation, which is critical for receptor interaction. Many antipsychotic and antidepressant medications leverage the piperazine moiety to engage with dopamine and serotonin receptors.[7][8]

The synthesis of novel 1-(9-Thioxanthenyl)piperazine analogs, therefore, presents a compelling hypothesis: that these hybrid molecules may exhibit a unique polypharmacological profile, with potential applications in oncology, infectious disease, and neuropsychiatry. This guide provides a comprehensive, field-proven framework for systematically screening these novel compounds to elucidate their primary biological activities. We will detail the core experimental workflows, provide step-by-step protocols for key assays, and explain the causality behind critical experimental choices.

Section 1: Anticancer Activity Screening

Rationale for Screening: The thioxanthene scaffold has been repeatedly identified as a promising framework for the development of anticancer agents.[9][10] Studies have shown that certain thioxanthene derivatives can inhibit the growth of various human tumor cell lines, including melanoma, breast adenocarcinoma, and non-small cell lung cancer, with GI₅₀ values in the low micromolar range.[1][11] The proposed mechanisms are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes like cyclooxygenase-2 (COX-2).[9] Therefore, the initial and most critical step is to assess the general cytotoxicity of the novel analogs against a panel of clinically relevant cancer cell lines.

Experimental Workflow: Cytotoxicity Profiling

The workflow is designed to efficiently move from a broad screen to a quantitative assessment of potency.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12][13]The assay involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. [14] Methodology:

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

In a 96-well plate (the "dilution plate"), add 100 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12.

-

Add 200 µL of the compound stock (diluted in broth to 2x the highest desired concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).

-

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate growth broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Transfer 100 µL of the final diluted inoculum into wells in columns 1 through 11 of the dilution plate. The final volume in each well will be 200 µL.

-

Do not add inoculum to column 12 (sterility control).

-

Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi (often 24-48 hours). [12]

-

-

Reading and Interpretation:

-

After incubation, examine the plate for visible turbidity (growth). A plate reader can be used to measure optical density (OD) at 600 nm for a more quantitative result.

-

The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control in column 11. [14]The sterility control in column 12 should remain clear.

-

Data Presentation: Antimicrobial Profile

| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| Analog-001 | 8 | >64 | 16 |

| Analog-002 | 4 | 32 | 8 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

Section 3: Neuroleptic Potential Assessment

Rationale for Screening: The hybrid structure of this compound is highly suggestive of neuroleptic activity. Classical antipsychotics of the thioxanthene class, like thiothixene, exert their therapeutic effects primarily by blocking dopamine D2 receptors. [4][15]Atypical antipsychotics often exhibit a broader receptor profile, with significant antagonism at serotonin 5-HT2A receptors in addition to D2 antagonism. [15][16]This dual antagonism is believed to contribute to improved efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects. Therefore, assessing the binding affinity of the novel analogs for these two key G protein-coupled receptors (GPCRs) is essential to profile their potential as antipsychotic agents.

Key Signaling Pathways for D₂ and 5-HT₂A Receptors

Understanding the downstream signaling of these receptors provides context for their physiological roles.

Caption: Simplified signaling pathways for D₂ and 5-HT₂A receptors.

Detailed Protocol: Competitive Radioligand Binding Assay